Ethyl (R)-Pyrrolidine-3-carboxylate
Overview
Description
Ethyl ®-Pyrrolidine-3-carboxylate is an organic compound that belongs to the class of esters It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and ethyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-Pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs at room temperature and yields the desired ester after purification.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-Pyrrolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-3-carboxylic acid and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products
Hydrolysis: Pyrrolidine-3-carboxylic acid and ethanol.
Reduction: Pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl ®-Pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl ®-Pyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets such as receptors or enzymes .
Comparison with Similar Compounds
Ethyl ®-Pyrrolidine-3-carboxylate can be compared with other esters and pyrrolidine derivatives:
Ethyl Pyrrolidine-2-carboxylate: Similar structure but with the ester group at a different position, leading to different reactivity and applications.
Methyl ®-Pyrrolidine-3-carboxylate: Similar compound with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Pyrrolidine-3-carboxylic acid: The non-esterified form, which has different solubility and reactivity characteristics
Properties
IUPAC Name |
ethyl (3R)-pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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